1-((4-methoxyphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Description
1-((4-Methoxyphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound featuring an imidazo[4,5-b]quinoxaline core substituted with a 4-methoxyphenyl sulfonyl group at position 1 and a 3-methoxypropyl chain at position 3. The sulfonyl group acts as a strong electron-withdrawing moiety, while the methoxy substituents enhance solubility and modulate lipophilicity.
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1-(3-methoxypropyl)-2H-imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-27-13-5-12-23-14-24(29(25,26)16-10-8-15(28-2)9-11-16)20-19(23)21-17-6-3-4-7-18(17)22-20/h3-4,6-11H,5,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVQDVWZDYHLAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4-methoxyphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a member of the quinoxaline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 336.42 g/mol
The compound features a quinoxaline core substituted with a methoxyphenyl sulfonyl group and a methoxypropyl group, which likely contribute to its biological activity.
Anticancer Activity
Quinoxaline derivatives have been extensively studied for their anticancer properties. The specific compound has shown promising results in various in vitro assays:
- Cytotoxicity : Research indicates that quinoxaline derivatives exhibit significant cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have demonstrated IC values in the low micromolar range against human tumor cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 1 | HCT-116 | 1.9 |
| 2 | MCF-7 | 2.3 |
The mechanism by which quinoxaline derivatives exert their anticancer effects often involves:
- Inhibition of DNA Synthesis : Certain quinoxalines have been shown to inhibit DNA replication in cancer cells, leading to cell cycle arrest.
- Induction of Apoptosis : These compounds may trigger apoptotic pathways in malignant cells, promoting programmed cell death.
- Targeting Specific Enzymes : Some studies suggest that quinoxalines can inhibit enzymes involved in cancer progression, such as topoisomerases and kinases.
Antiviral Activity
Quinoxaline derivatives have also exhibited antiviral properties. For example, compounds similar to the one discussed have been tested against various viruses, demonstrating efficacy in inhibiting viral replication:
- Herpes Simplex Virus (HSV) : Certain derivatives have shown the ability to inhibit HSV-1 replication at concentrations as low as 1 mM .
- Mechanism : The antiviral activity is often attributed to the ability of these compounds to bind viral DNA or interfere with viral protein synthesis.
Anti-inflammatory Properties
Some studies indicate that quinoxaline derivatives possess anti-inflammatory effects, potentially making them useful in treating inflammatory diseases:
- Lipoxygenase Inhibition : Compounds have been found to decrease lipoxygenase activity, which is crucial in the inflammatory response .
Study 1: Anticancer Efficacy
A study evaluating several quinoxaline derivatives reported that a compound structurally related to this compound exhibited significant cytotoxicity against Molt 4/C8 and CEM T-lymphocytes with IC values of 23 µM and 38 µM respectively . This highlights the potential of this class of compounds in hematological malignancies.
Study 2: Antiviral Activity Against HSV
In another investigation focusing on antiviral properties, a related quinoxaline derivative was shown to effectively reduce HSV replication in vitro. The study demonstrated that at concentrations around 300 µM, these compounds could significantly decrease viral DNA synthesis .
Scientific Research Applications
Anticonvulsant Activity
Research indicates that compounds within the imidazo[1,5-alpha]quinoxaline family exhibit anticonvulsant properties. Specifically, derivatives have shown effectiveness in antagonizing metrazole-induced seizures in animal models, suggesting potential use in treating epilepsy and related disorders . The mechanism involves modulation of GABAA receptor activity, where certain derivatives demonstrate higher intrinsic activity than traditional anticonvulsants like diazepam .
Anticancer Properties
Quinoxaline derivatives have been investigated for their anticancer potential. The compound has been noted for its ability to inhibit the proliferation of various cancer cell lines through mechanisms that may involve the induction of apoptosis and inhibition of cell cycle progression. Studies have shown that certain quinoxaline derivatives can effectively target multiple pathways involved in tumor growth and metastasis .
Antimicrobial Activity
Recent studies highlight the antimicrobial efficacy of quinoxaline derivatives against both Gram-positive and Gram-negative bacteria. The structural modifications in compounds like 1-((4-methoxyphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline enhance their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways . This makes them promising candidates for developing new antibiotics amid rising antibiotic resistance.
Antileishmanial Activity
Quinoxaline sulfonamide derivatives have demonstrated significant antileishmanial activity. For instance, some derivatives have shown IC50 values comparable to established treatments, indicating potential for therapeutic applications against Leishmaniasis . The mechanism likely involves interference with the parasite's metabolic processes.
Case Study 1: Anticonvulsant Efficacy
In a study examining various imidazoquinoxaline derivatives, a specific compound was tested for its ability to reduce seizure frequency in rodent models. Results indicated a significant reduction in seizure episodes compared to control groups, supporting its potential as an anticonvulsant medication.
Case Study 2: Anticancer Activity
A series of quinoxaline derivatives were synthesized and evaluated against breast cancer cell lines. Among these, one derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, demonstrating its potential as a novel anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs, highlighting differences in substituents, molecular weight, lipophilicity (XLogP3), and drug-likeness:
*Estimated based on analogous structures.
Key Observations:
Substituent Effects: Sulfonyl vs. Aryl Groups: The sulfonyl group in the target compound and analogs (e.g., ) enhances polarity and hydrogen-bonding capacity compared to non-sulfonyl derivatives (e.g., ). This may improve target binding but reduce membrane permeability. Methoxy vs.
Lipophilicity (XLogP3) :
- The target compound (XLogP3 ~4.4) balances lipophilicity and solubility better than the CF₃-substituted analog (XLogP3 5.6), which may suffer from poor aqueous solubility .
- The absence of a sulfonyl group in results in higher lipophilicity (XLogP3 ~5.0), favoring CNS penetration but risking metabolic instability.
Drug-Likeness :
- All compounds except comply with Lipinski’s rules, suggesting good oral bioavailability. The CF₃-substituted analog’s higher molecular weight (~490.9) may limit its drug-likeness .
Research Findings and Implications
- Synthetic Feasibility : The target compound can be synthesized via nucleophilic substitution or coupling reactions, similar to methods described for analogs in .
- Pharmacological Potential: Imidazo-quinoxaline derivatives are explored for anticonvulsant, anticancer, and CNS-modulating activities . The target’s methoxy groups may reduce toxicity compared to nitro- or halogen-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
